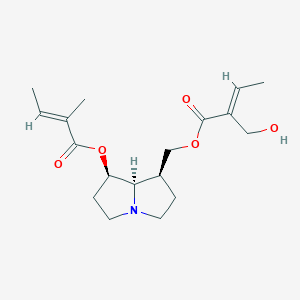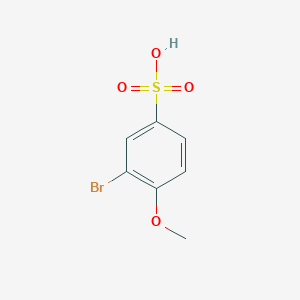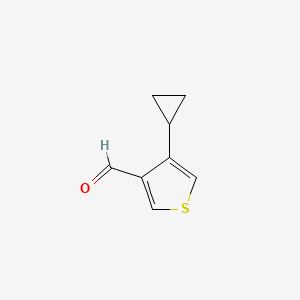
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one
Descripción general
Descripción
This compound, also known as 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone, has a CAS Number of 865449-63-4 . It has a molecular weight of 233.04 and its IUPAC name is 1-(4-bromo-5-fluoro-2-hydroxyphenyl)ethanone . It is typically in the form of a solid .
Synthesis Analysis
The synthesis of this compound involves heating a solution of 3-bromo-4-fluorophenyl acetate in boron trifluoride acetic acid complex at 155 °C for 14 hours . The reaction mixture is then cooled to 0 °C and treated with ice. After the ice melts, the reaction mixture is diluted with cold water and filtered. The solid is washed with cold water and air dried. This material is then adsorbed onto silica gel and purified by flash column chromatography using ethyl acetate in hexanes to give the desired product .Molecular Structure Analysis
The molecular formula of this compound is C8H6BrFO2 . The InChI code is 1S/C8H6BrFO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 and the InChI key is GHCKGFMOZIFIDT-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound can be used in the synthesis of 7-Bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid . To a solution of 1-(4-Bromo-5-fluoro-2-hydroxy-phenyl)-ethanone in diethyl oxalate, NaOEt is added and the mixture is heated to 50 C for 0.5 hours .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . It has a Log Kp (skin permeation) of -5.88 cm/s . The compound is soluble, with a Log S (ESOL) of -3.22 .Aplicaciones Científicas De Investigación
Photophysics and Photochemistry
Fluorescent Probes: Researchers study its photophysical properties, including fluorescence. By attaching it to biomolecules or nanoparticles, they create fluorescent probes for cellular imaging and diagnostics. These probes help visualize biological processes.
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-5(2)10(14)6-3-8(12)7(11)4-9(6)13/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDAGUXQAJNHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C=C1O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B3034073.png)
![8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3034074.png)
![6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034075.png)




![1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine](/img/structure/B3034084.png)



![3-amino-6-(dimethylamino)-1-(4-methoxyphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034090.png)
